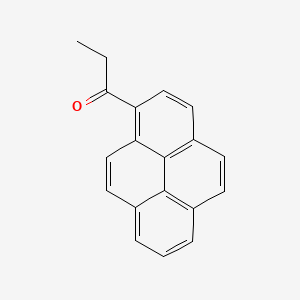
Dicapryl sodium sulfosuccinate
概要
説明
Dicapryl sodium sulfosuccinate is a chemical compound widely used in various industries, particularly in cosmetics and personal care products. It functions primarily as a surfactant, emulsion stabilizer, and solubilizer. This compound is known for its ability to improve the resistance and durability of emulsions, making it a valuable ingredient in formulations that require stable emulsions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dicapryl sodium sulfosuccinate involves a two-step process: esterification and sulfonation. In the esterification stage, isooctanol reacts with maleic anhydride in the presence of a catalyst and a color fixative. The reaction is carried out at a temperature of 115°C, followed by an increase in temperature to 185-205°C to complete the esterification, resulting in the formation of diisooctyl maleate .
In the sulfonation stage, diisooctyl maleate undergoes a reflux reaction with sodium hydrogen sulfite and water. During this process, residual isooctanol is removed, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized to reduce raw material costs and equipment requirements. The removal of isooctanol during the sulfonation reaction is particularly important to ensure the final product is light in color, has a mild odor, and exhibits good wettability .
化学反応の分析
Types of Reactions
Dicapryl sodium sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.
Hydrolysis Reactions: Acidic or basic hydrolysis can occur, with common reagents being hydrochloric acid or sodium hydroxide. The reaction conditions vary depending on the desired rate of hydrolysis.
Major Products Formed
Substitution Reactions: The major products are typically the substituted sulfosuccinate derivatives.
Hydrolysis Reactions: The hydrolysis of this compound results in the formation of sulfosuccinic acid and the corresponding alcohols.
科学的研究の応用
Dicapryl sodium sulfosuccinate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and improve reaction rates.
Biology: In biological research, it is employed to solubilize proteins and other biomolecules, facilitating their study and analysis.
Medicine: this compound is used in pharmaceutical formulations as an emulsifier and solubilizer, improving the bioavailability of active ingredients.
Industry: It is widely used in the cosmetics industry as a cleansing agent, emulsion stabilizer, and solubilizer in products such as shampoos, shower gels, and soaps
作用機序
The primary mechanism of action of dicapryl sodium sulfosuccinate is its surfactant effect. It reduces the surface tension of liquids, allowing for the formation of stable emulsions. This surfactant property enables it to solubilize hydrophobic compounds in aqueous solutions. In biological systems, it can disrupt lipid membranes, enhancing the permeability of cells and facilitating the solubilization of membrane-bound proteins .
類似化合物との比較
Similar Compounds
- Diethylhexyl sodium sulfosuccinate
- Diisobutyl sodium sulfosuccinate
- Diheptyl sodium sulfosuccinate
- Dihexyl sodium sulfosuccinate
- Ditridecyl sodium sulfosuccinate
Uniqueness
Dicapryl sodium sulfosuccinate is unique due to its specific alkyl chain length, which imparts distinct properties such as mildness and effective emulsification. Compared to other sulfosuccinates, it offers a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in personal care and industrial products .
特性
IUPAC Name |
sodium;(2S)-1,4-dioctoxy-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1/t18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJACVHOIKRAP-FERBBOLQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)

![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)

![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)




